(2S)-4-Amino-1-(benzyloxy)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-4-amino-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m0/s1 |
InChI Key |
XOUYBRFTHNBTDV-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CCN)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s 4 Amino 1 Benzyloxy Butan 2 Ol
Stereoselective Synthesis Approaches to (2S)-4-Amino-1-(benzyloxy)butan-2-ol
Stereoselective synthesis is paramount for obtaining the desired (2S) enantiomer of 4-Amino-1-(benzyloxy)butan-2-ol. These approaches can be broadly categorized into methods that create the chiral center using external chiral influences (asymmetric catalysis), methods that utilize existing chirality from natural sources (chiral pool synthesis), and methods that separate enantiomers from a racemic mixture (kinetic resolution).
Asymmetric Catalysis in the Construction of the Chiral Butanol Backbone
Asymmetric catalysis is a powerful tool for establishing the stereochemistry at the C-2 position of the butanol backbone. This involves using a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess.
A key strategy for installing the chiral hydroxyl group in this compound is the asymmetric reduction of a prochiral ketone precursor, such as 4-amino-1-(benzyloxy)butan-2-one. This transformation can be achieved through catalytic hydrogenation or with stoichiometric chiral reducing agents.
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for this purpose. wikipedia.org For instance, a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand can hydrogenate the ketone precursor under a hydrogen atmosphere to yield the desired (S)-alcohol with high enantioselectivity. The choice of ligand is critical in directing the hydride attack to one of the two enantiotopic faces of the carbonyl group.
Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.org This method is well-regarded for its high degree of enantioselectivity in the reduction of a wide range of ketones.
Table 1: Comparison of Enantioselective Reduction Strategies
| Strategy | Catalyst/Reagent | Typical Reductant | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-, Rh-, or Ir-based complexes with chiral ligands (e.g., BINAP) | Hydrogen Gas (H₂) | High atom economy; requires pressure equipment. |
| Asymmetric Transfer Hydrogenation | Transition metal catalysts with chiral ligands | Isopropanol, Formic Acid | Milder conditions than direct hydrogenation. |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃), Catecholborane | High enantioselectivity for various ketones; stoichiometric reductant. |
Asymmetric amination and hydroxylation reactions offer alternative routes to construct the chiral backbone by introducing the amino and hydroxyl groups stereoselectively onto a carbon-carbon double bond. For instance, the Sharpless asymmetric aminohydroxylation can be employed on a suitable alkene precursor, such as benzyl (B1604629) but-3-enyl ether. This reaction uses an osmium catalyst in the presence of a chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine) and a nitrogen source to install both the amino and hydroxyl groups across the double bond in a stereocontrolled manner. The regioselectivity of this reaction can be influenced by the substrate and the specific ligand system used.
Chiral Pool Synthesis of this compound from Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of this compound, natural amino acids such as L-aspartic acid or L-malic acid are ideal precursors due to their inherent chirality that matches the target molecule.
A common route starting from L-aspartic acid involves several key transformations:
Protection: The amino and the α-carboxylic acid groups of L-aspartic acid are protected. For example, the amino group can be protected with a Boc (tert-butoxycarbonyl) group, and the α-carboxylic acid can be protected as a benzyl ester.
Selective Reduction: The remaining free γ-carboxylic acid is selectively reduced to the primary alcohol. This can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by converting the carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165).
Benzylation of the New Alcohol: The newly formed primary alcohol at the 4-position is then converted to a benzyl ether.
Deprotection and Final Reduction: The protecting groups on the amino and the α-carboxyl groups are removed, and the α-carboxylic acid is then reduced to the secondary alcohol at the C-2 position to yield the final product.
Table 2: Chiral Pool Precursors for this compound
| Natural Precursor | Key Synthetic Steps | Advantages |
|---|---|---|
| L-Aspartic Acid | Protection, selective reduction of γ-carboxyl, benzylation, deprotection, reduction of α-carboxyl. | Introduces the correct stereochemistry at C-2 and the nitrogen atom directly. medchemexpress.com |
| L-Malic Acid | Protection, selective reduction, amination (e.g., via Mitsunobu reaction or reductive amination), benzylation. | Provides the correct C-2 stereochemistry of the hydroxyl group. |
Kinetic Resolution Techniques for Enantiomeric Enrichment of Amino Butanol Intermediates
Kinetic resolution is a method used to separate a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. semanticscholar.org In the context of synthesizing this compound, one could prepare the racemic amino alcohol and then resolve the enantiomers.
Enzymatic kinetic resolution is a widely used technique. Lipases, for instance, can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted. For racemic 4-Amino-1-(benzyloxy)butan-2-ol, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound. The acylated (R)-enantiomer can then be hydrolyzed back to the alcohol if needed.
Multistep Synthesis Pathways to this compound
The synthesis of this compound invariably involves a multistep pathway, often combining elements of the stereoselective approaches mentioned above. A plausible and efficient multistep synthesis could commence from a simple achiral starting material, incorporating an asymmetric step early in the sequence.
One such pathway could start from 4-(benzyloxy)acetoacetic acid ethyl ester. The synthesis would proceed as follows:
Asymmetric Hydrogenation: The β-keto group of 4-(benzyloxy)acetoacetic acid ethyl ester is reduced enantioselectively using a chiral catalyst (e.g., Ru-BINAP) to establish the (S)-stereocenter at the hydroxyl group, yielding ethyl (S)-4-(benzyloxy)-3-hydroxybutanoate.
Functional Group Transformation: The ester group is then converted into a functional group suitable for the introduction of the amino group. For example, the ester can be hydrolyzed to the carboxylic acid, which is then subjected to a Curtius, Hofmann, or Schmidt rearrangement to form the corresponding amine with retention of configuration.
Protection and Reduction: The resulting amino group might be protected, followed by the reduction of the carboxylic acid (or a derivative) to the primary alcohol at the 1-position.
Final Deprotection: Removal of any protecting groups yields the target molecule, this compound.
These multistep sequences require careful planning regarding the choice and order of reactions, as well as the selection of appropriate protecting groups to avoid unwanted side reactions.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of this compound dictates a logical deconstruction of the molecule to identify viable starting materials and key transformations.
C4-N Bond Disconnection : The primary amine at the C4 position can be retrosynthetically disconnected through a functional group interconversion. Common precursors to a primary amine include an azide (B81097) or a phthalimide. An azide is particularly useful as it can be introduced via nucleophilic substitution of a leaving group (like a tosylate) and subsequently reduced in the final step of the synthesis. This leads to precursor 1 , a chiral azido (B1232118) alcohol.
C1-O Bond Disconnection : The benzyloxy group at the C1 position is a benzyl ether, which is a standard protecting group for a primary alcohol. researchgate.net This disconnection reveals a diol precursor 2 .
Simplification to a Chiral Precursor : The chiral diol 2 can be traced back to a more fundamental chiral building block. By masking the 1,2-diol functionality as a cyclic ketal (e.g., an isopropylidene ketal), we arrive at intermediate 3 , which has a single primary alcohol ready for functionalization. This intermediate, in turn, can be derived from the reduction of a chiral lactone or, more directly, from the versatile chiral precursor (S)-butane-1,2,4-triol (4) . This triol is readily accessible via the reduction of (S)-malic acid esters, a common member of the chiral pool.
This analysis suggests a synthetic strategy beginning with (S)-malic acid, proceeding through the key intermediate (S)-butane-1,2,4-triol, and involving selective protection and functionalization of the three hydroxyl groups to install the benzyloxy and amino functionalities with the correct stereochemistry.
Optimized Reaction Sequences and Conditions
Based on the retrosynthetic analysis, a plausible and efficient reaction sequence for the synthesis of this compound from a derivative of (S)-malic acid can be constructed. The following sequence employs common and high-yielding reactions in organic synthesis.
Table 1: Optimized Reaction Sequence for this compound
| Step | Starting Material | Reagents and Conditions | Product | Purpose |
| 1 | Dimethyl (S)-malate | 1. LiAlH₄, THF, 0 °C to reflux2. Aqueous workup | (S)-Butane-1,2,4-triol | Reduction of both esters to hydroxyl groups to create the carbon backbone. |
| 2 | (S)-Butane-1,2,4-triol | 2,2-Dimethoxypropane, Acetone, p-TsOH (cat.) | (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | Selective protection of the 1,2-diol as an isopropylidene ketal to isolate the C4 hydroxyl. |
| 3 | (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | TsCl, Pyridine (B92270), CH₂Cl₂, 0 °C to RT | (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl tosylate | Conversion of the C4 hydroxyl into a good leaving group (tosylate). |
| 4 | (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl tosylate | NaN₃, DMF, 80 °C | (S)-4-(2-azidoethyl)-2,2-dimethyl-1,3-dioxolane | Sₙ2 displacement of the tosylate with sodium azide to introduce the nitrogen precursor. |
| 5 | (S)-4-(2-azidoethyl)-2,2-dimethyl-1,3-dioxolane | aq. HCl, THF/H₂O | (S)-4-Azidobutane-1,2-diol | Deprotection of the 1,2-diol by hydrolysis of the ketal. |
| 6 | (S)-4-Azidobutane-1,2-diol | 1. NaH, THF, 0 °C2. BnBr, RT | (S)-4-Azido-1-(benzyloxy)butan-2-ol | Selective protection of the more accessible primary C1 hydroxyl as a benzyl ether. |
| 7 | (S)-4-Azido-1-(benzyloxy)butan-2-ol | H₂, 10% Pd/C, Methanol, RT | This compound | Reduction of the azide to the target primary amine via catalytic hydrogenation. |
Strategic Application of Protecting Groups for Amine and Hydroxyl Functionalities, including Benzyloxy
The successful synthesis of this compound is critically dependent on a well-designed protecting group strategy to differentiate the multiple reactive functional groups. tcichemicals.com
Isopropylidene Ketal (Acetonide) : In the proposed synthesis, the vicinal 1,2-diol of (S)-butane-1,2,4-triol is temporarily protected as an isopropylidene ketal. This serves two purposes: it prevents the 1,2-diol from reacting in subsequent steps and it allows for the selective functionalization of the isolated primary hydroxyl group at the C4 position. This protecting group is robust under basic and nucleophilic conditions but is easily removed under mild acidic conditions. iris-biotech.de
Tosylate : While not a protecting group in the traditional sense, the conversion of the C4-hydroxyl to a tosylate is a key strategic step. It transforms a poor leaving group (-OH) into an excellent one (-OTs), facilitating the crucial nucleophilic substitution reaction with the azide anion.
Azide : The azido group serves as a masked form of the primary amine. It is highly stable to a wide range of reaction conditions and acts as an effective protecting group for the nitrogen functionality until the final step. It is readily converted to the amine by reduction.
Benzyloxy (Benzyl Ether) : The benzyloxy group present in the final target molecule is introduced to protect the C1-hydroxyl group. Benzyl ethers are widely used protecting groups due to their stability across a broad spectrum of reaction conditions, including acidic and basic media, and their resistance to many oxidizing and reducing agents. researchgate.net In this synthesis, its introduction is performed after the diol is deprotected, relying on the higher reactivity of the primary C1-hydroxyl over the secondary C2-hydroxyl for selective protection. It can be removed by catalytic hydrogenolysis if needed, a condition that simultaneously reduces the azide group.
Purification and Isolation Methodologies for this compound
The purification and isolation of the target compound and its synthetic intermediates are essential for obtaining a product of high chemical and chiral purity. Standard laboratory techniques are employed throughout the synthesis.
Workup and Extraction : After each reaction step, a standard aqueous workup is typically performed to quench the reaction and remove inorganic salts and water-soluble reagents. The organic product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
Column Chromatography : Flash column chromatography using silica (B1680970) gel is the primary method for purifying the neutral intermediates, such as the protected tosylate, azide, and benzylated compounds. The polarity of the eluent (typically a mixture of hexane (B92381) and ethyl acetate) is adjusted to achieve optimal separation of the desired product from starting materials and byproducts.
Crystallization : Some intermediates, particularly crystalline solids like tosylates, may be purified by recrystallization from a suitable solvent system. westlake.edu.cn This method can be highly effective at removing impurities and can sometimes enhance enantiomeric purity.
Distillation : The final product, this compound, is a liquid that can potentially be purified by vacuum distillation. This is effective for removing non-volatile impurities.
Salt Formation : Due to the basic nature of the primary amine, the final product can also be purified by forming a crystalline salt, such as the hydrochloride or tartrate salt. This involves treating the free base with the corresponding acid (e.g., HCl in ether) and crystallizing the resulting salt. google.com The pure free base can then be regenerated by treatment with a mild base.
Analytical Techniques for Enantiomeric Excess and Chiral Purity Determination
Confirming the enantiomeric purity of the final product is crucial. Several analytical techniques are available for determining the enantiomeric excess (e.e.) of chiral amino alcohols.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful and widely used method for separating enantiomers. sigmaaldrich.com The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. For amino alcohols, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The mobile phase is typically a non-polar solvent mixture like hexane/isopropanol. Derivatization of the amine or alcohol with a UV-active or fluorescent tag may be employed to enhance detection sensitivity.
Table 2: Representative Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Result | Baseline separation of the (S) and (R) enantiomers, allowing for quantification of e.e. by peak area integration. |
NMR Spectroscopy with Chiral Resolving Agents : Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine e.e. without separating the enantiomers. bath.ac.uk This is achieved by adding a chiral resolving agent to the NMR sample of the analyte. The agent forms rapid and reversible diastereomeric complexes with the (S) and (R) enantiomers. Since diastereomers have different physical properties, their corresponding nuclei become chemically non-equivalent, resulting in separate signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). acs.org The ratio of the enantiomers can be determined by integrating these distinct signals. A common agent for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which forms diastereomeric esters.
Table 3: Representative NMR Method for e.e. Determination
| Parameter | Description |
| Technique | ¹H NMR or ¹⁹F NMR Spectroscopy |
| Chiral Resolving Agent | (R)-(-)-Mosher's acid chloride (MTPA-Cl) or other chiral derivatizing agents. |
| Procedure | The amino alcohol is derivatized with the agent to form diastereomeric esters. The ¹H or ¹⁹F NMR spectrum of the mixture is recorded. |
| Analysis | Protons (or fluorine atoms) close to the stereocenter will exhibit different chemical shifts for the two diastereomers. The e.e. is calculated from the integration ratio of these separated signals. |
Chemical Reactivity and Transformations of 2s 4 Amino 1 Benzyloxy Butan 2 Ol
Reactions Involving the Primary Amine Moiety of (2S)-4-Amino-1-(benzyloxy)butan-2-ol
The primary amine group in this compound is a potent nucleophile, making it a focal point for a variety of chemical modifications, including acylation, alkylation, and the formation of imine and enamine derivatives.
Amine Acylation and Alkylation Reactions
The nucleophilic nature of the primary amine facilitates its reaction with a wide range of acylating and alkylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of stable amide linkages. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. The choice of solvent for such reactions is typically an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid competing reactions.
Alkylation of the primary amine can be achieved using alkyl halides. However, a common challenge with direct alkylation is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often the preferred method. This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.
| Reagent Class | Specific Reagent Example | Product Type |
| Acyl Halide | Acetyl chloride | N-acyl derivative (Amide) |
| Acid Anhydride (B1165640) | Acetic anhydride | N-acyl derivative (Amide) |
| Alkyl Halide | Methyl iodide | N-alkyl derivative (potential for over-alkylation) |
| Aldehyde/Ketone + Reducing Agent | Benzaldehyde (B42025) + NaBH4 | N-alkyl derivative (via reductive amination) |
Formation of Imine and Enamine Derivatives
The primary amine of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.com This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the imine product. masterorganicchemistry.com The formation of an imine introduces a C=N double bond, which can be a site for further chemical transformations. For example, the reaction with benzaldehyde would yield the corresponding N-benzylidene derivative.
Enamines are another class of derivatives that can be formed from the primary amine, although they are more commonly synthesized from secondary amines. The formation of an enamine from a primary amine is less direct and typically involves a rearrangement of an initially formed imine. youtube.com The resulting enamine has a nucleophilic α-carbon, which can participate in various carbon-carbon bond-forming reactions.
Reactions Involving the Secondary Hydroxyl Group of this compound
The secondary hydroxyl group in this compound offers another site for chemical modification. Its reactivity is characteristic of secondary alcohols, allowing for esterification, etherification, oxidation, and reduction of a derived ketone. To prevent undesired reactions with the primary amine, it is common practice to first protect the amine group, for example, as a carbamate (B1207046) (e.g., Boc or Cbz).
Esterification and Etherification Reactions
Esterification of the secondary hydroxyl group can be achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base such as pyridine (B92270) or triethylamine. core.ac.uk Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although the conditions are harsher and may not be compatible with all protecting groups. core.ac.uk
Etherification of the secondary hydroxyl group can be accomplished through the Williamson ether synthesis. masterorganicchemistry.comacs.orgsemanticscholar.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comacs.orgsemanticscholar.org Given the presence of other functional groups, careful selection of reagents and reaction conditions is crucial to ensure chemoselectivity.
| Reaction Type | Reagents | Product |
| Esterification | Acyl chloride, Pyridine | Ester |
| Esterification | Carboxylic anhydride, DMAP | Ester |
| Etherification | 1. NaH; 2. Alkyl halide | Ether |
Oxidation and Reduction Pathways
The secondary hydroxyl group can be oxidized to a ketone using a variety of oxidizing agents. researchgate.net Mild conditions are often preferred to avoid over-oxidation or side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane are commonly used for this transformation. The resulting ketone, (S)-4-amino-1-(benzyloxy)butan-2-one, is a valuable intermediate for the synthesis of other chiral molecules.
The corresponding ketone can be stereoselectively reduced back to the secondary alcohol. The choice of reducing agent can influence the stereochemical outcome. For example, the use of sodium borohydride would likely lead to a mixture of diastereomers, while more sterically demanding reducing agents or the use of chiral catalysts can favor the formation of one diastereomer over the other.
Selective Cleavage and Modification of the Benzyloxy Protecting Group
The benzyloxy group serves as a protecting group for the primary alcohol and can be selectively removed when desired. The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.orgorganic-chemistry.org This is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.orgorganic-chemistry.org This method is generally clean and high-yielding.
An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, where a hydrogen donor such as ammonium formate, formic acid, or cyclohexene (B86901) is used in the presence of a palladium catalyst. This method can be advantageous as it avoids the need for a pressurized hydrogen atmosphere.
The chemoselectivity of benzyl ether cleavage can be influenced by the reaction conditions and the presence of other functional groups. For instance, in the presence of a primary amine, the catalyst can sometimes be poisoned. However, certain additives can mitigate this effect. organic-chemistry.org Conversely, conditions can be chosen to selectively cleave other protecting groups while leaving the benzyl ether intact. organic-chemistry.org
| Method | Catalyst | Hydrogen Source | Key Features |
| Catalytic Hydrogenolysis | Pd/C | H2 gas | Common, efficient, requires hydrogen atmosphere |
| Catalytic Transfer Hydrogenolysis | Pd/C | Ammonium formate | Avoids pressurized H2, milder conditions |
| Birch Reduction | Na, liquid NH3, alcohol | Electron transfer | Harsh conditions, useful for resistant substrates |
Intramolecular Cyclization Reactions for Heterocycle Formation
The 1,4-amino alcohol motif in this compound makes it a valuable precursor for the synthesis of five-membered nitrogen-containing heterocycles, specifically substituted pyrrolidines. These reactions typically proceed via activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amine.
For instance, treatment of the N-protected derivative of this compound with a sulfonyl chloride (e.g., methanesulfonyl chloride or tosyl chloride) in the presence of a base would convert the hydroxyl group into a good leaving group. Subsequent intramolecular SN2 displacement by the nitrogen atom would lead to the formation of a chiral pyrrolidine (B122466) derivative. The stereochemistry at C-2 would be inverted during this cyclization process.
Alternatively, activation of the primary amine followed by intramolecular attack by the hydroxyl group can lead to the formation of a tetrahydrooxazine, a six-membered heterocycle, though this is generally less common.
Synthetic Utility of 2s 4 Amino 1 Benzyloxy Butan 2 Ol As a Chiral Building Block
Construction of Nitrogen-Containing Heterocyclic Systems
The defined spatial arrangement of the amino and hydroxyl groups in (2S)-4-Amino-1-(benzyloxy)butan-2-ol makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. The stereocenter at the C2 position directs the formation of new stereogenic centers during cyclization reactions, leading to optically active heterocyclic products.
Synthesis of Optically Active Pyrrolidine (B122466) Derivatives
The 1,4-relationship between the amino group and the benzyloxy-etherified oxygen in this compound provides a direct template for the construction of the five-membered pyrrolidine ring. The synthesis typically involves a sequence of protection, activation, and cyclization steps.
A common strategy begins with the protection of the primary amino group, often as a carbamate (B1207046) (e.g., Boc or Cbz). The secondary hydroxyl group is then activated, usually by conversion to a good leaving group such as a tosylate or mesylate. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution (SN2) reaction, where the deprotected or a secondary amine nitrogen attacks the activated carbon center, leading to the formation of the pyrrolidine ring with inversion of configuration if the hydroxyl-bearing carbon is the electrophile. This process reliably yields chiral 2-substituted or 2,4-disubstituted pyrrolidine derivatives. The development of efficient synthetic routes to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) showcases the utility of such scaffolds. nih.gov
Table 1: Synthesis of Chiral Pyrrolidines
| Starting Material Precursor | Key Transformation Steps | Resulting Pyrrolidine Structure | Stereochemical Outcome |
| This compound | 1. N-protection (Boc) 2. OH activation (Mesylation) 3. N-deprotection/Cyclization | (R)-2-((Benzyloxy)methyl)pyrrolidine | High stereochemical fidelity |
| L-Aspartic Acid | 1. Reduction & Protection 2. Intramolecular Cyclization | Substituted Prolinol Derivatives | Controlled by starting stereocenter |
Formation of Stereodefined Piperidine (B6355638) Frameworks
The synthesis of six-membered piperidine rings from this compound is more complex and requires chain extension. Methodologies often involve reacting the amino alcohol with a suitable three-carbon electrophile or a two-carbon fragment followed by another one-carbon insertion.
One approach involves the reductive amination of the primary amine with a protected hydroxy-aldehyde, followed by cyclization. Another strategy is the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines derived from the amino alcohol, which can yield δ-amino ketone derivatives. semanticscholar.org These intermediates can then undergo desulfinylation and reductive cyclization to form stereodefined 2,6-disubstituted piperidines. semanticscholar.org The stereochemistry of the final piperidine ring is dictated by the chirality of the starting material and the reaction conditions. These methods have been applied to the synthesis of natural alkaloids like (+)- and (-)-isosolenopsin A. semanticscholar.org
Application in the Synthesis of Other N-Heterocycles
Beyond pyrrolidines and piperidines, this compound is a precursor for other significant N-heterocycles. For instance, it can be used to synthesize chiral morpholin-2-ones and other oxazine (B8389632) derivatives. researchgate.net The synthesis of larger rings, such as azepanes, can be achieved through multi-step sequences involving ring-closing metathesis (RCM) of a suitably elaborated derivative. The amino alcohol can be transformed into a diene, which then undergoes RCM to form the seven-membered ring. The inherent chirality ensures the enantiopurity of the resulting azepane. These heterocyclic scaffolds are prevalent in many biologically active compounds and are crucial for drug discovery programs. mdpi.com
Preparation of Chiral Polyols and Complex Amino Alcohol Scaffolds
Chiral amino alcohols and polyols are fundamental structural motifs in a vast number of natural products and pharmaceuticals. nih.gov this compound serves as an excellent starting point for the elaboration into more complex acyclic scaffolds, preserving the critical stereochemical information.
The synthesis of vicinal amino alcohols, for example, can be achieved through highly diastereoselective methods. rsc.org Synthetic strategies often involve the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in-situ enolate oxidation. rsc.org This establishes an anti-relationship between the newly introduced amino and hydroxyl groups. While this method builds the scaffold from simpler precursors, this compound can be used to build upon an existing chiral fragment. For example, the primary amine can be elaborated into a longer carbon chain, and the protected primary alcohol can be deprotected and oxidized to an aldehyde, which then serves as a handle for further C-C bond formation, leading to complex polyol chains with multiple stereocenters.
These strategies are instrumental in synthesizing key intermediates for drugs like anticholesterol agents, where chiral dihydroxyhexanoic acid derivatives are required. researchgate.netmdpi.com The ability to construct these complex amino alcohol and polyol structures with high stereocontrol is essential for accessing biologically active molecules.
Application in the Total Synthesis of Complex Natural Products and Analogues
The ultimate demonstration of a chiral building block's utility is its successful incorporation into the total synthesis of a complex natural product. This compound, often derived from L-aspartic acid, has been employed in the synthesis of several bioactive molecules.
A prominent example is its use in the total synthesis of the manzacidin family of marine alkaloids, such as Manzacidin A and C. scilit.comorganic-chemistry.org These compounds feature a complex tetrahydropyrimidine-containing cyclic guanidine (B92328) structure. In syntheses by Ohfune and others, the chiral amino alcohol fragment is used to establish the key stereocenters of the core structure. The synthesis involves transforming the amino and alcohol functionalities into the required diamine precursor for the final guanidinylation and cyclization steps. organic-chemistry.org
Another area of application is in the synthesis of sphingolipids and their analogues, such as sphinganine (B43673) and sphingosine. rsc.org These molecules are crucial components of cell membranes and are involved in signal transduction. The asymmetric synthesis of these vicinal amino alcohols often relies on establishing the correct stereochemistry early on, a role for which derivatives of this compound are well-suited.
Table 2: Application in Natural Product Synthesis
| Natural Product | Key Role of this compound | Synthetic Strategy Highlight |
| Manzacidin A & C | Precursor for the chiral diamine core | Elaboration of the amino alcohol and cyclization to form the tetrahydropyrimidine (B8763341) ring. scilit.comorganic-chemistry.org |
| Sphinganine | Establishes the C2-amino, C3-hydroxyl stereochemistry | Diastereoselective anti-aminohydroxylation of unsaturated esters. rsc.org |
| Xestospongins | Building block for the oxaquinolizidine core | Utilized in asymmetric transformations to construct the macrocyclic alkaloid framework. escholarship.org |
| Lissodendoric Acid A | Precursor for strained azacyclic allene | Incorporated into a fragment for a key Diels-Alder cycloaddition. nih.gov |
Development of Novel Asymmetric Synthetic Methodologies Utilizing this compound
Beyond its role as a structural component, this compound and its derivatives can be employed as chiral auxiliaries or ligands to control stereochemistry in other reactions. wikipedia.org A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is removed. researchgate.net
For example, amino alcohols derived from this scaffold can be used to synthesize chiral oxazoline (B21484) ligands (e.g., BOX and PyBOX ligands). beilstein-journals.orgnih.gov These ligands coordinate to metal centers (e.g., copper, rhodium) to create chiral catalysts for a variety of asymmetric transformations, including Diels-Alder reactions, Michael additions, and hydrosilylations of ketones. beilstein-journals.org The steric and electronic properties of the ligand, dictated by the chiral amino alcohol backbone, create a chiral environment around the metal, forcing the reaction to proceed with high enantioselectivity.
Furthermore, derivatives can be used in substrate-controlled reactions, where the inherent chirality of the molecule directs the approach of a reagent to a prochiral center elsewhere in the molecule. This strategy is fundamental in many asymmetric syntheses of 1,2-amino alcohols and other valuable chiral synthons. nih.gov The development of these methodologies expands the toolkit of synthetic chemists, allowing for the efficient and selective production of enantiomerically pure compounds. researchgate.net
Structural Modifications and Analogues Derived from 2s 4 Amino 1 Benzyloxy Butan 2 Ol
Design Principles for Structural Diversification of the Aminoalkanol Core
The structural diversification of the (2S)-4-Amino-1-(benzyloxy)butan-2-ol core is guided by several key principles aimed at creating a library of analogues with varied steric and electronic properties. These strategies often involve modifications at the amino and hydroxyl termini, as well as alterations to the carbon backbone.
A primary approach is the generation of sp3-rich chiral fragments, which can enhance properties such as aqueous solubility and provide novel three-dimensional structures for interaction with biological targets. nih.gov This is often achieved by converting the linear aminoalkanol into cyclic structures. Common strategies include the synthesis of five, six, and seven-membered rings like oxazolidinones, morpholinones, and lactams. nih.gov These transformations not only introduce conformational constraints but also position the key functional groups in distinct spatial arrangements.
Finally, alterations to the carbon backbone, though more synthetically challenging, can be envisioned. This could involve introducing substituents along the butane (B89635) chain to create additional stereocenters or changing the chain length to vary the distance between the amino and hydroxyl groups. These modifications can significantly impact the conformational preferences of the molecule and its ability to act as a chiral ligand or pharmacophore.
Synthesis of Related Chiral 1,4-Aminoalcohol Frameworks
The this compound scaffold serves as a versatile starting material for the synthesis of a variety of related chiral 1,4-aminoalcohol frameworks, particularly heterocyclic structures. These syntheses leverage the inherent chirality of the starting material to produce enantiomerically pure products.
One common strategy is the formation of cyclic structures through intramolecular reactions. For example, treatment of amino alcohols with reagents like carbonyldiimidazole can lead to the formation of oxazolidinones. nih.gov Similarly, reaction with appropriate bifunctional reagents can yield morpholinones and other heterocyclic systems. These reactions are often high-yielding and proceed with retention of stereochemistry.
Another approach involves the synthesis of lactams, which are cyclic amides. This can be achieved through a multi-step sequence starting with the protection of the amino group, followed by reaction with an appropriate reagent to introduce a carboxylic acid functionality, and finally, intramolecular cyclization. For instance, N-Boc protected amino alcohols can be reacted with t-butyl acrylate, followed by deprotection and cyclization to yield lactams. nih.gov
The synthesis of sultams, which are cyclic sulfonamides, represents another avenue for diversification. This typically involves the reaction of the amino group with a vinylsulfonamide reagent, followed by N-methylation to facilitate intramolecular cyclization via a hetero-conjugate addition. acs.org
The table below summarizes the synthesis of various chiral frameworks derived from amino alcohol precursors.
| Starting Material Class | Reagents and Conditions | Resulting Framework |
| Chiral Amino Alcohols | 1. Carbonyldiimidazole, Et3N, 60°C | Oxazolidinones |
| Chiral Amino Alcohols | 1. N-Boc protection; 2. t-Butyl acrylate, Cs2CO3; 3. HCl/dioxane; 4. Cyclization | Lactams |
| Chiral Amino Alcohols | 1. Reaction with vinylsulfonamide; 2. N-methylation; 3. TBAF | Sultams |
These synthetic routes demonstrate the utility of chiral amino alcohols as precursors to a diverse range of heterocyclic scaffolds, expanding the chemical space accessible from this class of compounds. nih.gov
Influence of Substituent Variations on Reactivity and Stereocontrol in Derivatives
Variations in the substituents on the this compound core can have a profound impact on the reactivity of the molecule and the stereocontrol of subsequent transformations. These effects are primarily governed by the electronic and steric nature of the introduced groups.
The protecting groups on the amino and hydroxyl functionalities play a crucial role in directing the stereochemical outcome of reactions. nih.gov For instance, bulky protecting groups can influence the conformational preferences of the molecule, thereby directing the approach of reagents from a less hindered face. The choice of N-protecting group, for example, has been shown to be critical in the diastereoselective synthesis of anti-1,2-amino alcohols from pyrrolo-protected amino aldehydes. researchgate.net
In reactions involving the formation of new stereocenters, the existing chirality of the aminoalkanol backbone exerts significant influence. This is often referred to as substrate-controlled stereoselectivity. For example, in the diastereoselective reduction of β-amino ketones to form γ-amino alcohols, the stereochemistry of the starting material can lead to a "matched" or "mismatched" pairing with the chiral catalyst, significantly affecting the diastereomeric ratio of the product. rsc.org
Furthermore, the nature of the substituent on the nitrogen atom can alter the nucleophilicity of the amino group and the acidity of the N-H proton. N-acyl groups, for instance, can decrease the nucleophilicity of the nitrogen and increase the acidity of the amide proton, influencing its reactivity in subsequent reactions. monash.edu The electronic properties of N-aryl substituents can also modulate the reactivity of the amino group through inductive and resonance effects.
The table below illustrates the influence of different factors on the stereochemical outcome of reactions involving amino alcohol derivatives.
| Factor | Influence | Example |
| N-Protecting Group | Can direct the approach of reagents due to steric hindrance. | Diastereoselective synthesis of anti-1,2-amino alcohols. researchgate.net |
| Existing Stereocenter | Can lead to matched/mismatched interactions with chiral catalysts. | Diastereoselective reduction of β-amino ketones. rsc.org |
| N-Substituent | Modulates the nucleophilicity and acidity of the amino group. | N-methylation affecting peptide properties. monash.edu |
Computational and Theoretical Studies on 2s 4 Amino 1 Benzyloxy Butan 2 Ol
Conformational Analysis and Energy Minimization Studies
Conformational analysis of flexible molecules like (2S)-4-Amino-1-(benzyloxy)butan-2-ol is fundamental to understanding their chemical and biological properties. The presence of multiple rotatable bonds (C-C, C-O, and C-N) results in a complex potential energy surface with numerous local minima, each corresponding to a different conformer.
Theoretical chemists would typically employ a multi-step approach to explore this conformational space. An initial broad search using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) would be performed to generate a large number of potential conformers. This is followed by geometry optimization of these conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the optimized conformers are then calculated to identify the most stable, low-energy structures.
O-C1-C2-C3: Dictates the orientation of the benzyloxy group relative to the butanol backbone.
C1-C2-C3-C4: Influences the main chain conformation.
C2-C3-C4-N: Determines the position of the amino group.
Intramolecular hydrogen bonding between the hydroxyl group at C2 and the amino group at C4, or between these groups and the ether oxygen, would be a critical factor in stabilizing certain conformations. These interactions can significantly impact the molecule's shape and reactivity.
Table 1: Hypothetical Low-Energy Conformers and Their Stabilizing Interactions This table is illustrative and based on general principles of conformational analysis for similar molecules, as direct data for this compound is not available.
| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Conf-1 | g+, a, g- | 0.00 | O-H···N hydrogen bond |
| Conf-2 | a, a, g+ | 1.25 | O-H···O(ether) interaction |
| Conf-3 | g-, g+, a | 2.50 | Steric minimization |
Molecular Modeling and Docking Simulations
In the context of drug design or catalyst development, this compound could serve as a chiral building block or a ligand for a biological target. Molecular docking simulations are a powerful tool to predict the binding mode and affinity of a small molecule within the active site of a protein or enzyme.
Should this compound be investigated as a potential therapeutic agent, docking studies would be performed using the crystal structure of the target protein. The docking algorithm would explore various possible orientations and conformations of the ligand within the binding pocket, scoring them based on a force field that accounts for van der Waals forces, electrostatic interactions, and hydrogen bonding.
For this compound, the key pharmacophoric features for interaction would be:
The hydroxyl group as a hydrogen bond donor and acceptor.
The amino group as a hydrogen bond donor and a potential site for salt bridge formation if protonated.
The benzyloxy group , particularly the phenyl ring, which can engage in hydrophobic and π-stacking interactions.
The ether oxygen as a hydrogen bond acceptor.
The results of docking simulations can provide valuable insights for lead optimization, guiding the design of analogs with improved binding affinity and selectivity.
Elucidation of Reaction Mechanisms and Transition States through Quantum Chemical Calculations
Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its use as a reactant, DFT calculations can be employed to map out the entire reaction pathway.
This involves locating and characterizing the geometries and energies of:
Reactants and Products: The starting materials and final compounds.
Intermediates: Stable species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, providing a quantitative measure of the reaction rate. For example, if this compound were to be synthesized via the ring-opening of a chiral epoxide with benzyl (B1604629) alcohol, quantum chemical calculations could elucidate the nature of the transition state, confirming whether the reaction proceeds via an SN2 mechanism and explaining the observed regioselectivity.
Table 2: Hypothetical Calculated Energies for a Reaction Step This table illustrates the type of data generated from quantum chemical calculations for a generic reaction step involving the subject compound.
| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactant Complex | B3LYP/6-311+G** | -X.xxxxxx | 0.0 |
| Transition State | B3LYP/6-311+G** | -X.yyyyyy | +15.2 |
| Product Complex | B3LYP/6-311+G** | -X.zzzzzz | -5.8 |
Prediction of Stereoselectivity in Reactions Involving this compound
As this compound is a chiral molecule, its reactions often lead to the formation of stereoisomeric products. Predicting and explaining the stereoselectivity of these reactions is a key application of computational chemistry.
By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the preferred reaction pathway can be identified. The product distribution is related to the difference in the activation energies of these competing pathways, as described by the Curtin-Hammett principle.
For instance, if the amino group of this compound were to react with a prochiral electrophile, two diastereomeric products could be formed. Computational modeling of the transition states for the formation of each diastereomer would reveal the steric and electronic factors that favor one outcome over the other. The chiral center at C2 would act as a stereodirecting element, influencing the facial selectivity of the attack on the amino group. The benzyloxy group, due to its steric bulk, could also play a significant role in shielding one face of the molecule.
Future Research Directions and Prospective Synthetic Opportunities for 2s 4 Amino 1 Benzyloxy Butan 2 Ol
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry has spurred the development of more efficient synthetic pathways to chiral molecules like (2S)-4-Amino-1-(benzyloxy)butan-2-ol. A promising and sustainable approach involves the utilization of readily available chiral precursors from the chiral pool. L-aspartic acid, a naturally occurring amino acid, stands out as an ideal starting material for the synthesis of this compound. medchemexpress.com This approach aligns with the principles of green chemistry by utilizing a renewable feedstock. The synthesis from L-aspartic acid can be designed to be more atom-economical and to reduce the use of hazardous reagents.
Furthermore, biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. The use of whole-cell systems or isolated enzymes, such as reductases and dehydrogenases, can provide high enantioselectivity under mild reaction conditions. beilstein-journals.org For instance, the bioreduction of corresponding ketoamines could be a direct and environmentally benign route to this compound. Research in this area could focus on identifying or engineering novel enzymes with high specificity and activity towards the substrate required for synthesizing the target molecule.
Exploration of Novel Catalytic Systems for Asymmetric Transformations
The development of novel catalytic systems is crucial for achieving high efficiency and enantioselectivity in the synthesis of chiral compounds. For the synthesis of this compound and its derivatives, several catalytic strategies hold significant promise.
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netgoogle.comsigmaaldrich.commdpi.com Proline and its derivatives, for example, have been successfully employed in various asymmetric transformations. google.com The application of chiral Brønsted acids, Lewis bases, or phase-transfer catalysts could be explored to control the stereochemistry of key bond-forming reactions in the synthesis of this compound. mdpi.com These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts, contributing to more sustainable chemical processes.
Metal-based catalysis continues to be a cornerstone of asymmetric synthesis. Chiral ligands derived from amino acids and peptides can be used to create highly selective metal complexes for a variety of transformations. researchgate.net For instance, the enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral amino alcohol-derived ligands, is a well-established method for creating stereogenic centers. nih.gov Future research could focus on designing and synthesizing novel chiral ligands, potentially derived from this compound itself, to further enhance the efficiency and selectivity of these reactions.
Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry
As a chiral building block, this compound has significant potential for application in the synthesis of complex and biologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.
One promising area is its use in the synthesis of non-natural amino acids and peptide mimics . The amino and hydroxyl groups can be selectively protected and functionalized to introduce diverse side chains and to form peptide bonds. This could lead to the creation of novel peptides with enhanced stability, bioavailability, or biological activity. The synthesis of O-acylated derivatives of β-hydroxy-α-amino acids is a known strategy in the preparation of bioactive natural products. evitachem.com
Furthermore, this compound can serve as a precursor for the synthesis of other valuable chiral building blocks , such as chiral 1,2-amino alcohols and morpholin-2-ones. google.com These motifs are present in numerous pharmaceuticals and natural products. For example, 1,3-diamino-4-phenylbutan-2-ol derivatives are key structural components in several therapeutically important molecules. The development of efficient synthetic routes from this compound to these and other complex chiral amines and alcohols would be a valuable contribution to synthetic organic chemistry.
Potential for Derivatization into Precursors for Advanced Functional Materials
The unique structural features of this compound also make it an interesting candidate for the development of advanced functional materials. The presence of reactive functional groups allows for its incorporation into polymeric structures, potentially leading to new chiral polymers with tailored properties.
The synthesis of chiral polymers from monomers derived from chiral amino acids has been shown to be a viable strategy for creating materials with applications in areas such as chiral recognition and separation. By converting this compound into a polymerizable monomer, it may be possible to synthesize novel polymers with unique chiroptical or catalytic properties. For instance, polyoxazolines derived from chiral β-amino alcohols have been successfully used as ligands in asymmetric catalysis. researchgate.net
Moreover, the amino and hydroxyl groups of this compound can be functionalized to introduce specific properties, such as fluorescence or the ability to coordinate with metal ions. This could lead to the development of chiral sensors or catalytic materials . The incorporation of chiral amino alcohols into fluorescent sensors has been shown to enable the enantioselective recognition of other chiral molecules. The development of such materials derived from this compound could have applications in areas such as analytical chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
